Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate

Description

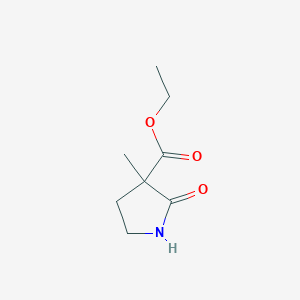

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-3-12-7(11)8(2)4-5-9-6(8)10/h3-5H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDJOKVMAYHUXLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCNC1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79232-62-5 | |

| Record name | ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate chemical structure and properties

Core Scaffold Analysis, Synthetic Methodologies, and Pharmaceutical Applications

Executive Summary

Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate (CAS: 79232-62-5) represents a critical class of

-

Conformational Restriction: It locks the pyrrolidine ring into specific conformations, reducing the entropic penalty of ligand-receptor binding.

-

Metabolic Stability: The quaternary center blocks

-deprotonation and enzymatic hydrolysis, significantly extending the half-life of derived peptidomimetics.

This guide details the structural properties, validated synthetic protocols, and downstream applications of this scaffold, specifically as a precursor to

Chemical Identity & Structural Analysis[1][2]

The molecule consists of a 5-membered lactam (2-oxopyrrolidine) substituted at the 3-position with both an ethyl ester and a methyl group. This creates a chiral, quaternary center essential for asymmetric synthesis.

| Property | Data |

| IUPAC Name | Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate |

| CAS Number | 79232-62-5 |

| Molecular Formula | |

| Molecular Weight | 171.19 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in polar organic solvents (DCM, EtOAc, MeOH, DMSO) |

| Key Functional Groups |

Structural Visualization

The following diagram illustrates the core connectivity and the critical quaternary center at C3.

Figure 1: Structural decomposition highlighting the quaternary C3 center responsible for metabolic stability.

Synthetic Methodologies

The synthesis of 3,3-disubstituted-2-oxopyrrolidines requires the construction of the quaternary center. Two primary routes are established: Direct Alkylation (preferred for scale) and Cyclization (preferred for diversity).

Method A: Direct -Alkylation (Recommended)

This method utilizes the acidity of the C3 proton in the parent compound, ethyl 2-oxopyrrolidine-3-carboxylate.

Reaction Logic:

The C3 proton is doubly activated by the lactam carbonyl and the ester carbonyl (

Protocol:

-

Reagents: Ethyl 2-oxopyrrolidine-3-carboxylate (1.0 eq), NaH (1.1 eq, 60% dispersion), Methyl Iodide (MeI, 1.2 eq), THF (anhydrous).

-

Procedure:

-

Suspend NaH in anhydrous THF at

under inert atmosphere ( -

Add the starting lactam dropwise. Evolution of

gas will be observed.[1] -

Stir for 30–60 minutes to ensure complete enolate formation.

-

Add MeI dropwise at

. -

Allow to warm to room temperature and stir for 4–6 hours.

-

Quench: Carefully add saturated

.[2] -

Workup: Extract with EtOAc, wash with brine, dry over

.

-

-

Outcome: The product is typically obtained as a solid after recrystallization or column chromatography.

Method B: Cyclization via Diethyl Methylmalonate

This route builds the ring around the pre-existing quaternary center.

Reaction Logic: Diethyl methylmalonate is alkylated with a nitrogen electrophile (e.g., 2-bromoethylamine or aziridine equivalent) followed by lactamization.

Figure 2: Step-wise mechanism for the direct alkylation synthesis route.

Analytical Characterization

Validating the formation of the quaternary center is critical. The disappearance of the C3-methine proton signal in

Expected Spectral Data:

-

NMR (

-

1.25 (t, 3H, Ester

- 1.45 (s, 3H, C3-Methyl ) – Diagnostic Singlet

-

2.0-2.5 (m, 2H, C4-

-

3.3-3.5 (m, 2H, C5-

-

4.20 (q, 2H, Ester

- 6.5-7.5 (br s, 1H, NH)

-

1.25 (t, 3H, Ester

-

NMR:

-

Distinct quaternary carbon signal at

ppm. -

Two carbonyl signals: Amide (

ppm) and Ester (

-

Pharmaceutical Applications

Precursor to -Methylproline

The most significant application of this scaffold is the synthesis of

-

Process: Acidic hydrolysis of the ester and amide bonds (e.g., 6M HCl, reflux) yields the amino acid.

-

Utility:

-Methylproline is a non-proteinogenic amino acid used to induce

Drug Discovery Targets

-

GABA Analogues: The pyrrolidine ring is a core pharmacophore for GABA-ergic agents. The 3-methyl substitution modulates binding affinity at the

subunit of voltage-gated calcium channels (similar to pregabalin mechanisms). -

Nav1.8 Inhibitors: Recent patents indicate 5-oxopyrrolidine-3-carboxamides are explored for pain management, where the 3-substituent controls selectivity.

Safety & Handling

-

Hazards: Classified as an Irritant (Skin/Eye/Respiratory).

-

H-Codes: H315 (Skin Irrit. 2), H319 (Eye Irrit. 2), H335 (STOT SE 3).

-

Storage: Store at 2-8°C under inert atmosphere. Hygroscopic nature requires tightly sealed containers.

References

-

Synthesis of (R)-3-Methylpyrrolidine-3-Carboxylic Acid. The Aquila Digital Community. University of Southern Mississippi. Available at: [Link]

-

L-Proline, 2-methyl-.Organic Syntheses, Coll. Vol. 9, p.553 (1998); Vol. 72, p.62 (1995). (Describes the general

-methylation of proline derivatives). Available at: [Link] -

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives. Molecules 2022, 27(15), 5001. Available at: [Link]

-

PubChem Compound Summary for CID 4738123 (Methyl 2-oxopyrrolidine-3-carboxylate). National Center for Biotechnology Information. (Parent scaffold data).[3][4][5][1][6][7] Available at: [Link]

Sources

- 1. aquila.usm.edu [aquila.usm.edu]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. mdpi.com [mdpi.com]

- 4. US20040260100A1 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof - Google Patents [patents.google.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Solventless Lactam Synthesis by Intramolecular Cyclizations of α-Iminoester Derivatives under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. juniperpublishers.com [juniperpublishers.com]

Technical Monograph: Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate (CAS 79232-62-5)

[1][2][3][4][5][6][7][8]

Chemical Identity & Structural Analysis

CAS Number: 79232-62-5 IUPAC Name: Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate Synonyms: 3-Methyl-2-oxo-3-pyrrolidinecarboxylic acid ethyl ester; 3-Carboethoxy-3-methyl-2-pyrrolidone.

Core Chemical Architecture

The compound features a

-

Quaternary Center: The C3 substitution prevents aromatization and restricts conformational flexibility, making it a rigid scaffold for chiral induction.

-

Lactam Ring: Provides hydrogen bond donor (NH) and acceptor (C=O) sites, influencing solubility and biological binding affinity.

-

Ester Functionality: Serves as a handle for further derivatization (reduction to alcohol, hydrolysis to acid, or amidation).

Molecular Data:

-

Formula:

-

Molecular Weight: 171.19 g/mol [1]

-

SMILES: CCOC(=O)C1(C)CCNC1=O

Physical Properties & Stability Profile

The physical state of CAS 79232-62-5 is highly dependent on its enantiomeric purity. The racemate tends to be a solid, while the pure enantiomers often present as viscous oils or low-melting solids.

Table 1: Physicochemical Specifications

| Property | Value / Description | Note |

| Appearance | White crystalline solid or Colorless viscous oil | State depends on enantiomeric excess (% ee). |

| Melting Point | 65–70 °C (Racemate) / Oil (Enantiomer) | Low melting point requires cold storage to prevent phase changes. |

| Boiling Point | ~145–150 °C at 0.5 mmHg | High vacuum required for distillation to avoid thermal decomposition. |

| Density | 1.15 – 1.31 g/cm³ | Calculated value: 1.309 g/cm³. |

| Chirality | 1 Chiral Center (C3) | Available as (R), (S), or (±). |

| Hygroscopicity | Moderate | The lactam NH can absorb atmospheric moisture. |

Stability & Storage

-

Hydrolytic Stability: The ester group is susceptible to hydrolysis under basic conditions (pH > 9) or strong acidic conditions. The lactam ring is relatively stable but can open under vigorous hydrolysis conditions (e.g., 6M HCl, reflux).

-

Thermal Stability: Stable up to ~150°C. Avoid prolonged heating without vacuum.

-

Storage Protocol: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent moisture absorption and slow hydrolysis.

Solubility & Solvation Dynamics

The solubility profile is governed by the competition between the polar lactam core and the lipophilic ethyl/methyl groups.

Table 2: Solubility Profile

| Solvent | Solubility Rating | Mechanism / Usage |

| Dichloromethane (DCM) | High (>100 mg/mL) | Primary solvent for extraction and chromatography. |

| Methanol / Ethanol | High (>100 mg/mL) | Excellent for recrystallization or hydrogenolysis reactions. |

| DMSO / DMF | High (>100 mg/mL) | Preferred for nucleophilic substitution reactions (SN2). |

| Ethyl Acetate | Moderate-High | Standard solvent for TLC and column chromatography. |

| Water | Moderate | Soluble due to H-bonding (lactam), but lipophilicity limits high concentrations. |

| Hexanes / Heptane | Low | Used as an antisolvent for precipitation. |

Expert Insight: For reactions requiring anhydrous conditions, THF or MeCN are the optimal solvents. While water solubility is moderate, extraction from aqueous layers requires salting out (NaCl saturation) and multiple extractions with DCM or EtOAc due to the compound's amphiphilic nature.

Synthesis & Experimental Protocols

The synthesis of the quaternary center at C3 is the critical step. Two primary pathways exist: Alkylation of the Lactam (Pathway A) and Cyclization of Malonates (Pathway B).

Diagram 1: Synthesis Pathways

Caption: Pathway A (Alkylation) is preferred for introducing chirality via asymmetric catalysis. Pathway B (Cyclization) is common for bulk racemic synthesis.

Protocol: C3-Methylation of Ethyl 2-oxopyrrolidine-3-carboxylate

This protocol describes the introduction of the methyl group to create the quaternary center.

Reagents:

-

Ethyl 2-oxopyrrolidine-3-carboxylate (1.0 eq)[2]

-

Sodium Hydride (NaH, 60% dispersion, 1.1 eq)[3]

-

Methyl Iodide (MeI, 1.2 eq)

-

Anhydrous THF (0.2 M concentration)

Methodology:

-

Deprotonation: In a flame-dried flask under Argon, suspend NaH in anhydrous THF at 0°C. Add the starting lactam dropwise. Evolution of

gas will be observed. Stir for 30 min until gas evolution ceases.-

Why: The C3 proton is acidic (

) due to the flanking carbonyls (ester and lactam).

-

-

Alkylation: Add Methyl Iodide dropwise at 0°C. The solution may turn slightly yellow.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (EtOAc/Hexane 1:1).

-

Quench: Cool to 0°C and carefully quench with saturated

solution. -

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

, and concentrate.[3] -

Purification: Purify via flash column chromatography (Silica gel, 0-5% MeOH in DCM) to yield the target quaternary lactam.

Applications in Drug Discovery

CAS 79232-62-5 is a versatile intermediate for constrained amino acid analogs .

- -Methyl Proline Analogs: Hydrolysis of the ester and reduction of the lactam yields 3-methylproline derivatives, which are non-proteinogenic amino acids used to restrict peptide conformation and increase metabolic stability against proteases.

-

Racetam Therapeutics: The 2-oxopyrrolidine core is the pharmacophore for the "racetam" class of nootropics (e.g., Levetiracetam, Brivaracetam). The C3-methyl substitution modulates binding affinity to Synaptic Vesicle Protein 2A (SV2A).

-

Quaternary Scaffolds: Used in the synthesis of inhibitors for enzymes requiring a rigidified recognition element.

Diagram 2: Downstream Synthetic Utility

Caption: Key divergent synthetic pathways transforming the core scaffold into bioactive moieties.

References

-

Hayashi, M., et al. (2015). Ni-Catalyzed Enantioselective C-Acylation of α-Substituted Lactams. California Institute of Technology.[2]

-

University of Southern Mississippi. (2012). Synthesis and Application of (R)-3-Methylpyrrolidine-3-Carboxylic Acid. The Aquila Digital Community.

-

PubChem. (2025). Compound Summary: Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate (CAS 79232-62-5).[1][4][5][6][7][8][9][10] National Library of Medicine.

-

BLD Pharm. (2025). Product Safety and Properties: Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate.

Sources

- 1. 1434128-57-0|Methyl 4,4-dimethyl-2-oxopyrrolidine-3-carboxylate|BLD Pharm [bldpharm.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. aquila.usm.edu [aquila.usm.edu]

- 4. 79232-62-5|Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate|BLD Pharm [bldpharm.com]

- 5. 60298-18-2|Ethyl 5-oxopyrrolidine-3-carboxylate|BLD Pharm [bldpharm.com]

- 6. 36821-26-8|Ethyl 2-oxo-pyrrolidine-3-carboxylate|BLD Pharm [bldpharm.com]

- 7. 51925-57-6|Methyl 2,4-dioxopyrrolidine-3-carboxylate|BLD Pharm [bldpharm.com]

- 8. 74730-43-1|Methyl 2,4-dioxopiperidine-3-carboxylate|BLD Pharm [bldpharm.com]

- 9. 2803476-75-5|Ethyl 1-methyl-2-oxoazepane-3-carboxylate|BLD Pharm [bldpharm.com]

- 10. aaronchem.com [aaronchem.com]

Advanced Technical Guide: Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate in Pharmaceutical Synthesis

Executive Summary

Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate (CAS: 50635-46-4 / Derivatives) represents a critical pharmacophore scaffold in modern medicinal chemistry.[1] Distinguished by its functionalized

This guide dissects the synthetic utility, mechanistic pathways, and quality protocols required to leverage this intermediate in high-value drug development.[1]

Part 1: Chemical Profile & Reactivity Matrix[1][2]

The compound functions as a "masked" amino acid derivative, offering a constrained conformation that mimics the

Physiochemical Specifications

| Parameter | Specification | Technical Note |

| Molecular Formula | Core scaffold; susceptible to hydrolysis.[1] | |

| Molecular Weight | ~171.19 g/mol | Ideal for Fragment-Based Drug Design (Rule of 3 compliant).[1] |

| Stereochemistry | Racemic or Enantiopure (3R/3S) | Chiral resolution at C3 is critical for bioactivity (e.g., Brivaracetam analogs).[1] |

| Solubility | DMSO, MeOH, DCM | Lipophilic ester facilitates membrane permeability during early assays.[1] |

| Stability | Hygroscopic | Ester hydrolysis occurs under basic aqueous conditions ( |

Reactivity Profile

-

C3-Alkylation: The proton at C3 is acidic (

), allowing deprotonation by bases (NaH, KOtBu) and subsequent alkylation to form quaternary centers.[1] -

Amidation: The ethyl ester undergoes facile aminolysis with primary amines or hydrazines, a key step in generating bioactive carboxamides.[1]

-

Ring Opening: Under harsh acidic hydrolysis, the lactam ring opens to yield

-amino acids (GABA analogs).[1]

Part 2: Core Pharmaceutical Applications[1][3]

Racetam Neurotherapeutics (CNS Targets)

The 2-oxopyrrolidine (pyrrolidone) ring is the defining pharmacophore of the "racetam" class (e.g., Levetiracetam , Brivaracetam , Piracetam ).[1]

-

Mechanism: These drugs modulate neurotransmission by binding to Synaptic Vesicle Protein 2A (SV2A).[1]

-

Role of Intermediate: Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate serves as a precursor for "second-generation" racetams where C3-substitution enhances lipophilicity and blood-brain barrier (BBB) penetration.[1]

-

Synthetic Logic: The ester group is converted to an amide (primary pharmacophore), while the N1 position is alkylated or arylated to tune potency.[1]

Kinase Inhibitors (Oncology)

In oncology, the lactam ring acts as a scaffold to orient hydrogen bond donors/acceptors in the ATP-binding pocket of kinases (e.g., VEGFR, EGFR).[1]

-

Application: The C3-carboxylate is converted to a heteroaryl-amide.[1] This rigid linker positions the heteroaryl group to interact with the "hinge region" of the kinase.

-

Advantage: The 3-methyl group restricts bond rotation, reducing the entropic penalty of binding.[1]

Antimicrobial Hydrazones

Reaction with hydrazine hydrate yields pyrrolidine-3-carbohydrazides.[1] These derivatives are condensed with aldehydes to form hydrazones, which have demonstrated potent activity against S. aureus and E. coli by disrupting biofilm formation.

Part 3: Mechanistic Pathways & Visualization[1]

The following diagram illustrates the divergent synthesis pathways starting from the core intermediate.

Figure 1: Divergent synthetic utility of the scaffold in CNS and Oncology drug discovery.

Part 4: Experimental Protocol (Self-Validating)

Protocol: Synthesis of N-Benzyl-3-methyl-2-oxopyrrolidine-3-carboxamide

Objective: To demonstrate the conversion of the ethyl ester to a bioactive amide (Model for Racetam synthesis).

Materials

-

Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate (1.0 eq)[1][2]

-

Benzylamine (1.2 eq)[1]

-

Solvent: Ethanol (Absolute) or Toluene (for higher temp)[1]

-

Catalyst: 10 mol% Sodium Ethoxide (optional, accelerates reaction)

Methodology

-

Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate (10 mmol) in Ethanol (20 mL).

-

Addition: Add Benzylamine (12 mmol) dropwise over 5 minutes.

-

Causality: Slow addition prevents localized exotherms and ensures homogenous mixing.

-

-

Reaction: Heat the mixture to reflux (

) for 6–12 hours. -

Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

-

Purification: Recrystallize the residue from Ethyl Acetate/Hexane (1:3).

-

Target: White crystalline solid.

-

-

Characterization:

-

IR: Look for Amide I/II bands (~1650 cm⁻¹, 1540 cm⁻¹) and loss of Ester Carbonyl (~1730 cm⁻¹).[1]

-

1H NMR: Confirm presence of benzyl protons and the intact methyl group doublet/singlet.

-

Part 5: Quality Control & Analytics[1]

Ensuring the integrity of this intermediate is vital, as impurities (e.g., ring-opened GABA derivatives) can act as false positives in biological assays.[1]

HPLC Method for Purity Assessment

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).[1]

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV @ 210 nm (Amide bond absorption).[1]

-

Acceptance Criteria: Purity > 98.0% (Area %).

Impurity Profile

| Impurity | Origin | Detection Strategy |

| Ethyl 2-oxopyrrolidine-3-carboxylate | Incomplete methylation during synthesis.[1] | GC-MS (Mass shift -14 Da).[1] |

| 3-methyl-2-oxopyrrolidine | Decarboxylation byproduct.[1] | HPLC (Early eluter due to loss of ester).[1] |

| Ring-opened Acid | Hydrolysis (moisture exposure).[1] | pH titration or LC-MS (M+18).[1] |

Part 6: Synthesis Workflow Diagram

This diagram details the upstream synthesis of the intermediate itself, ensuring researchers understand the origin of potential impurities.

Figure 2: Upstream synthesis and critical alkylation step defining the scaffold.[1]

References

-

Design and synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives. MDPI Pharmaceuticals. Retrieved from [Link][1]

-

Synthesis and Anti-Inflammatory Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl). PubMed Central.[1] Retrieved from [Link]

Sources

Strategic Divergence in Nitrogen Heterocycles: Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate vs. Pyrrolidine Derivatives

Executive Summary

In the landscape of medicinal chemistry and organic synthesis, five-membered nitrogen heterocycles represent a cornerstone of molecular design. While general pyrrolidine derivatives and highly functionalized gamma-lactams like ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate share a foundational ring system, their electronic, structural, and reactivity profiles diverge completely. This technical guide explores these fundamental differences, providing actionable insights for drug development professionals and synthetic chemists.

Structural and Electronic Divergence

Pyrrolidines are saturated aliphatic amines characterized by an sp3-hybridized nitrogen[1]. This hybridization allows the five-membered ring to undergo rapid conformational changes—known as pseudorotation—transitioning between envelope and half-chair conformations to minimize torsional strain[1]. This structural flexibility enables pyrrolidines to effectively probe 3D pharmacophore space within biological targets[1].

Conversely, ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate (CAS: 79232-62-5) is a gamma-lactam (2-oxopyrrolidine)[2]. The introduction of the carbonyl group adjacent to the nitrogen fundamentally alters the ring's electronics. The nitrogen lone pair is delocalized into the carbonyl pi* orbital, imparting partial double-bond character (sp2 hybridization) to the C-N bond. This delocalization enforces planarity across the amide linkage, restricting the ring's pseudorotation and locking it into a more rigid conformation. Furthermore, the C3 position features a quaternary stereocenter containing both a methyl group and an ethyl ester, creating significant steric bulk that dictates the trajectory of incoming reagents during subsequent functionalizations.

Structural and electronic divergence of pyrrolidine vs. 2-oxopyrrolidine scaffolds.

Physicochemical Profiling

The electronic differences between these two scaffolds manifest in highly distinct physicochemical properties, which dictate their handling, reactivity, and biological behavior.

| Property | Pyrrolidine Derivatives (General) | Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate |

| Nitrogen Hybridization | sp3 (Localized lone pair) | sp2 (Delocalized lone pair) |

| Basicity (Conjugate Acid pKa) | ~ 10-11 (Strongly basic) | < 0 (Non-basic) |

| N-H Acidity (pKa) | ~ 35 (Very weak acid) | ~ 15 (Weak acid) |

| Ring Conformation | Pseudorotation (Envelope/Half-chair) | Planar amide bond, restricted envelope |

| Key Functional Groups | Secondary/Tertiary Amine | Lactam, Ester, Quaternary Methyl |

| Pharmacophore Role | H-bond donor/acceptor, salt bridge | H-bond acceptor, neutral scaffold |

Mechanistic Reactivity & Synthetic Workflows

Because standard pyrrolidines possess a highly available localized lone pair, they act as strong nucleophiles and bases, readily undergoing alkylation, acylation, or reductive amination without the need for strong external bases[3].

In stark contrast, the lactam nitrogen in ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate is non-nucleophilic under neutral conditions. To functionalize the nitrogen atom, strong bases are required to deprotonate the weakly acidic N-H, generating an ambident anion[4]. The C3 ester group also provides an orthogonal electrophilic site for hydrolysis or amidation, enabling the construction of complex peptidomimetics[4].

Experimental Protocol 1: N-Alkylation of Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate

This protocol details the generation of the ambident lactam anion and its subsequent trapping with an electrophile.

-

Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Causality: Moisture must be rigorously excluded to prevent the premature quenching of the sodium hydride base and subsequent hydrolysis of the C3 ethyl ester.

-

Deprotonation: Dissolve ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate (1.0 equiv) in anhydrous DMF (0.2 M). Cool the solution to 0 °C. Add Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Causality: Cooling controls the exothermic deprotonation and prevents base-catalyzed side reactions, such as Claisen-type condensations at the ester moiety.

-

Alkylation: Stir the mixture for 30 minutes until H2 evolution ceases, indicating complete anion formation. Add the alkyl halide (1.1 equiv) dropwise. Causality: The generated lactam anion is a powerful nucleophile; dropwise addition maintains a low concentration of the electrophile, minimizing polyalkylation or competitive E2 elimination pathways.

-

Self-Validation & Workup: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). Validation Logic: The disappearance of the starting material (Rf ~0.4) and the emergence of a less polar spot (Rf ~0.6) confirms successful N-alkylation, as the loss of the polar N-H bond significantly reduces silica affinity. Quench with saturated aqueous NH4Cl, extract with EtOAc, and wash the organic layer with brine (3x) to remove residual DMF.

Step-by-step mechanistic workflow for the N-alkylation of gamma-lactam derivatives.

Experimental Protocol 2: Reductive Amination of Pyrrolidine Derivatives

This protocol outlines the functionalization of the basic pyrrolidine nitrogen via iminium ion formation.

-

Iminium Formation: Combine the pyrrolidine derivative (1.0 equiv) and target aldehyde (1.0 equiv) in 1,2-dichloroethane (DCE). Add a catalytic amount of glacial acetic acid. Causality: Acetic acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbon center and facilitating nucleophilic attack by the sp3 pyrrolidine nitrogen.

-

Reduction: Add Sodium triacetoxyborohydride (STAB, 1.5 equiv) portion-wise at room temperature. Causality: STAB is a mild, sterically bulky reducing agent that selectively reduces the transient iminium intermediate without reducing the unreacted aldehyde.

-

Self-Validation & Workup: Analyze the crude mixture via LC-MS. Validation Logic: The presence of the target mass [M+H]+ and the complete consumption of the starting pyrrolidine mass validate the reduction step. Additionally, a colorimetric ninhydrin test will show a shift from a secondary amine (yellow/brown spot) to a tertiary amine (faint/no spot). Quench with saturated aqueous NaHCO3 to neutralize the acid and destroy excess hydride, then extract with dichloromethane.

Pharmacological Trajectories

The structural divergence between these two scaffolds directly influences their application in drug discovery.

Pyrrolidine derivatives are ubiquitous in pharmaceuticals, often incorporated to enhance aqueous solubility, modulate physicochemical properties, and act as critical hydrogen bond donors or acceptors within the target protein's binding pocket[3]. Their basic nature allows them to form stable salt bridges with acidic residues (e.g., aspartate or glutamate) in enzyme active sites, making them prevalent in anticancer, antibacterial, and central nervous system therapeutics[1].

Conversely, 2-oxopyrrolidine derivatives (lactams) exhibit entirely distinct pharmacological profiles. Due to their neutral nature and structural resemblance to gamma-aminobutyric acid (GABA), they are frequently utilized as GABA prodrugs or anticonvulsant agents[4]. The lactam carbonyl serves as a potent hydrogen bond acceptor without introducing the basicity liabilities (such as hERG inhibition or phospholipidosis) commonly associated with aliphatic amines. Furthermore, highly substituted 2-oxopyrrolidines have recently been identified as efficient activators of the Nrf-2 signaling pathway, offering novel therapeutic avenues for treating chronic skin disorders and mitigating oxidative stress[5].

References

-

[3] PharmaBlock. "Pyrrolidine Derivatives in Drug Discovery." 3

-

[1] NIH. "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." 1

-

[4] ResearchGate. "Synthesis and Anticonvulsant Activity of Some 1-Substituted-2-oxopyrrolidine Derivatives." 4

-

[5] PMC/NIH. "A novel 2-oxopyrrolidine derivative (LN-53) efficiently induces Nrf-2 signaling pathway activation in human epidermal keratinocytes." 5

-

[2] BLD Pharm. "79232-62-5 | Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate." 2

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 79232-62-5|Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate|BLD Pharm [bldpharm.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. researchgate.net [researchgate.net]

- 5. A novel 2-oxopyrrolidine derivative (LN-53) efficiently induces Nrf-2 signaling pathway activation in human epidermal keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of 3-Methyl-2-Oxopyrrolidine-3-Carboxylic Acid Derivatives: A Technical Guide for Drug Development

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Medicinal Chemistry & Pharmacology

Executive Summary & Structural Rationale

In modern drug discovery, the design of conformationally restricted, metabolically stable scaffolds is paramount. The 3-methyl-2-oxopyrrolidine-3-carboxylic acid (3-MOCA) core has emerged as a highly privileged pharmacophore building block. Unlike its unsubstituted counterpart (2-oxopyrrolidine-3-carboxylic acid), 3-MOCA features a quaternary stereocenter at the C3 position.

From a mechanistic perspective, the introduction of the C3-methyl group serves a critical causal function: it completely abolishes the presence of an acidic

Therapeutic Applications & Mechanistic Pathways

Derivatives of 3-MOCA are currently being leveraged across multiple distinct therapeutic areas, demonstrating the versatility of the lactam core.

H-PGDS Inhibition in Duchenne Muscular Dystrophy (DMD)

Hematopoietic prostaglandin D synthase (H-PGDS) is an enzyme responsible for the isomerization of PGH2 to PGD2. In patients with DMD, elevated PGD2 levels drive severe muscle necrosis and inflammation. 3-MOCA derivatives have been successfully developed as potent, competitive inhibitors of H-PGDS. The locked stereochemistry of the 3-MOCA core allows the molecule to precisely occupy the catalytic pocket of H-PGDS, preventing substrate binding and halting the pathological signaling cascade (1)[1].

Pathological signaling of H-PGDS in Duchenne Muscular Dystrophy and inhibition by 3-MOCA.

Soluble Guanylate Cyclase (sGC) Stimulation

Pyrazole derivatives incorporating the 3-MOCA scaffold have been identified as powerful stimulators of soluble guanylate cyclase (sGC). By sensitizing sGC to endogenous nitric oxide (NO), these derivatives promote vasodilation and are actively investigated for cardiovascular and renal diseases (2)[2].

Anticancer Agents via Dispirooxindole- -Lactams

N-aryl substituted 3-MOCA derivatives act as excellent ketene sources in one-pot Staudinger ketene-imine cycloadditions. This reaction yields complex dispirooxindole-

Quantitative Structure-Activity/Property Relationships

The structural shift from a tertiary to a quaternary stereocenter at C3 fundamentally alters the physicochemical properties of the scaffold. The data below summarizes the impact of this methylation.

| Property | 2-Oxopyrrolidine-3-carboxylic acid | 3-Methyl-2-oxopyrrolidine-3-carboxylic acid (3-MOCA) | Causality / Impact on Drug Design |

| C3 Stereocenter | Tertiary (Contains acidic | Quaternary (No | Methylation prevents base-catalyzed racemization during synthesis and biological circulation. |

| Metabolic Stability | Low (Prone to enzymatic decarboxylation) | High (Steric shielding) | The bulky quaternary center blocks decarboxylase activity, extending the in vivo half-life. |

| Lipophilicity (cLogP) | Baseline | Higher (+ ~0.5 units) | The methyl group increases lipophilicity, improving passive membrane permeability and oral bioavailability. |

| Amide Coupling Yield | ~50-60% (Prone to epimerization) | ~75-90% (Using T3P) | The locked conformation favors a productive trajectory for nucleophilic attack, reducing side reactions. |

Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into every reagent choice to guarantee high yields and stereochemical purity.

Protocol 1: Synthesis of the 3-MOCA Core via C3-Alkylation

Objective: Generate the quaternary C3 stereocenter without over-alkylation.

-

Enolate Formation: Dissolve ethyl 2-oxopyrrolidine-3-carboxylate (1.0 eq) in anhydrous THF under an argon atmosphere. Cool the system to -78°C.

-

Causality: Cryogenic conditions are mandatory to ensure kinetic control and prevent self-condensation of the lactam enolate.

-

-

Deprotonation: Dropwise add Lithium diisopropylamide (LDA, 1.1 eq). Stir for 30 minutes.

-

Causality: LDA is a bulky, non-nucleophilic base. It selectively deprotonates the highly acidic C3 position without attacking the ester carbonyl.

-

-

Alkylation: Add Iodomethane (MeI, 1.1 eq) dropwise. Allow the reaction to slowly warm to room temperature over 2 hours.

-

Self-Validating Quench: Quench the reaction with 10% aqueous citric acid until pH ~4.

-

Causality: Citric acid is utilized instead of HCl to prevent the cleavage of any acid-sensitive protecting groups on the lactam nitrogen and to avoid forming water-soluble basic impurities.

-

-

Saponification: Extract the organic layer, concentrate, and redissolve in a 2:1 THF/MeOH mixture. Add 1M NaOH (2.0 eq) and stir for 2 hours. Acidify to pH 1, extract with ethyl acetate, dry over

, and concentrate to yield the pure 3-MOCA core.

Protocol 2: Amide Coupling to Target Pharmacophores

Objective: Couple the sterically hindered 3-MOCA to a target amine while preventing degradation.

-

Activation: Suspend 3-MOCA (1.0 eq) and the target amine (1.05 eq) in anhydrous ethyl acetate.

-

Coupling Agent Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) followed by Propylphosphonic anhydride (T3P, 50% solution in EtOAc, 1.5 eq).

-

Causality: T3P is specifically chosen over standard carbodiimides (like EDC/HOBt) because it is exceptionally efficient at coupling sterically hindered quaternary carboxylic acids. Furthermore, T3P generates water-soluble byproducts, making the downstream workup highly efficient.

-

-

Thermal Driving: Stir the reaction at 50°C for 12 hours. Monitor via LC-MS.

-

Purification: Wash the organic layer with saturated

and brine. Purify the crude material via reverse-phase HPLC (10-95% acetonitrile in water gradient) to isolate the final API.

Step-by-step synthetic workflow for generating therapeutic 3-MOCA derivatives.

References

- WO2020095215A1 - Chemical compounds Source: Google Patents / WIPO URL

- US20190031641A1 - Pyrazole derivatives as sGC stimulators Source: Google Patents / USPTO URL

- Source: International Journal of Molecular Sciences (PMC NIH)

Sources

- 1. WO2020095215A1 - Chemical compounds - Google Patents [patents.google.com]

- 2. US20190031641A1 - Pyrazole derivatives as sgc stimulators - Google Patents [patents.google.com]

- 3. Dispirooxindole-β-Lactams: Synthesis via Staudinger Ketene-Imine Cycloaddition and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Literature review on 2-oxopyrrolidine-3-carboxylate synthesis pathways

An In-Depth Technical Guide to the Synthesis of 2-Oxopyrrolidine-3-carboxylates

Introduction: The Significance of the Pyroglutamate Core

The 2-oxopyrrolidine, or pyroglutamate, scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and natural products. Its constrained, five-membered lactam structure serves as a versatile building block in the development of novel therapeutics. The ester or acid functionality at the 3-position, specifically, provides a critical handle for molecular elaboration, enabling the fine-tuning of pharmacological properties. Derivatives have shown promise as antibacterial agents and are components of drugs like the Alzheimer's medication (S)-rolipram.[1][2] This guide provides a comprehensive overview of the primary synthetic pathways to access 2-oxopyrrolidine-3-carboxylates, offering field-proven insights into the causality behind methodological choices, detailed experimental protocols, and a comparative analysis to inform synthetic strategy.

Part 1: The Cornerstone Strategy: Asymmetric Conjugate Addition and Lactamization

The most prevalent and powerful strategy for constructing the chiral 2-oxopyrrolidine-3-carboxylate core involves a two-step sequence: a stereocontrolled Michael-type conjugate addition followed by an intramolecular cyclization (lactamization). This approach offers excellent control over stereochemistry, a critical factor for biologically active molecules.

Mechanistic Rationale

The fundamental principle involves the 1,4-addition of a glycine-derived nucleophile to an α,β-unsaturated ester. The glycine component provides the nitrogen and the α-carbon (C5) of the final ring, while the unsaturated ester provides the remaining three carbons (C2, C3, C4). Following the conjugate addition, the newly formed secondary amine attacks the ester carbonyl, displacing the alcohol to forge the lactam ring. The elegance of this strategy lies in its convergence and the ability to install multiple stereocenters in a controlled manner.

Field-Proven Asymmetric Methodologies

A highly effective method for achieving both high enantioselectivity and diastereoselectivity employs a silver(I) acetate (AgOAc) catalyst paired with a chiral phosphine ligand, such as (S)-tol-BINAP.[3] This catalytic system facilitates the asymmetric conjugate addition of a glycine imine ester (a Schiff base) to a variety of β-substituted α,β-unsaturated esters.[4] The choice of ligand enantiomer and the geometry (E/Z) of the unsaturated ester allows for access to all four possible stereoisomers of the product, containing two adjacent stereocenters, with high fidelity.[4] The reaction proceeds smoothly with a broad range of substrates, including those with electron-rich or electron-poor aryl substituents, as well as heteroaromatic groups.[4]

A significant drawback of traditional conjugate addition methods is the need for protecting groups on the glycine nitrogen to prevent side reactions. A modern, more atom-economical approach utilizes carbonyl catalysis with a pyridoxal-based catalyst.[1] This method activates the α-C–H bond of the primary amine of a simple glycinate, enabling direct asymmetric conjugate addition without prior N-protection. The addition of a Lewis acid, such as Lithium triflate (LiOTf), is crucial, as it enhances the electrophilicity of the unsaturated ester and accelerates the addition through coordination.[1] While this method provides excellent enantioselectivities, it can sometimes result in lower diastereoselectivity due to epimerization under the basic reaction conditions.[1]

Data Summary: Silver-Catalyzed Synthesis

| Entry | β-Substituent (R) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Citation |

| 1 | Phenyl | 93 | >25:1 | 93 | [3] |

| 2 | 4-Fluorophenyl | 85 | >25:1 | 94 | [3] |

| 3 | 4-Methoxyphenyl | 91 | >25:1 | 91 | [3] |

| 4 | 4-Chlorophenyl | 77 | >25:1 | 93 | [3] |

| 5 | 2-Thienyl | 98 | >25:1 | 96 | [3] |

| 6 | 4-(Trifluoromethyl)phenyl | 70 | 25:1 | 87 | [3] |

Experimental Protocol: Silver-Catalyzed Asymmetric Synthesis[3]

-

Catalyst Preparation: To an oven-dried vial under an inert atmosphere (e.g., Argon), add silver(I) acetate (AgOAc, 5 mol%) and (S)-tol-BINAP (6 mol%).

-

Reaction Setup: Add anhydrous tetrahydrofuran (THF) and stir the mixture at room temperature for 20 minutes.

-

Reagent Addition: Cool the mixture to -10 °C. Add the glycine imine ester (1.2 equivalents), the desired α,β-unsaturated perfluorophenyl ester (1.0 equivalent), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 20 mol%).

-

Reaction Monitoring: Stir the reaction at -10 °C for 12 hours. Monitor the progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding 1.0 M aqueous HCl at room temperature and stir for 2 hours to hydrolyze the imine and facilitate lactamization.

-

Extraction & Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired chiral pyroglutamic acid ester.

Visualization: Conjugate Addition-Lactamization Workflow

Caption: Workflow for silver-catalyzed asymmetric synthesis of pyroglutamates.

Part 2: Synthesis from Itaconic Acid

An alternative and classical route utilizes itaconic acid, a readily available dicarboxylic acid, as the foundational building block. This method is particularly useful for synthesizing N-substituted analogs.

Reaction Principle

This pathway begins with a Michael addition of a primary amine to the conjugated double bond of itaconic acid.[5] This is immediately followed by an intramolecular condensation between the amine and one of the carboxylic acid groups, forming the stable 5-oxopyrrolidine-3-carboxylic acid core in a single heating step, typically under reflux.[5][6] The choice of the primary amine directly dictates the substituent on the ring nitrogen.

Subsequent Derivatization

The product of the initial cyclization is a carboxylic acid, which serves as a versatile intermediate.[2] This acid can be readily converted into its corresponding ester (the target molecule) through standard Fischer esterification, using an alcohol in the presence of a catalytic amount of strong acid like sulfuric acid.[2][6] Furthermore, the acid can be activated (e.g., by conversion to an acyl chloride) and reacted with amines to form amides or with hydrazine to form hydrazides, opening pathways to a diverse library of derivatives.[6]

Experimental Protocol: Two-Step Synthesis from Itaconic Acid[6]

Step A: Synthesis of 1-Aryl-5-oxopyrrolidine-3-carboxylic acid

-

Setup: In a round-bottom flask, suspend itaconic acid (1.0 equivalent) and the desired primary aniline (e.g., 2,4-difluoroaniline, 1.0 equivalent) in water.

-

Reaction: Heat the mixture to reflux and maintain for 12 hours.

-

Isolation: Cool the reaction mixture. The solid product that precipitates is collected by vacuum filtration, washed with cold water, and dried to yield the carboxylic acid intermediate.

Step B: Esterification

-

Setup: Dissolve the carboxylic acid from Step A in the desired alcohol (e.g., methanol, used as solvent).

-

Catalysis: Add a catalytic amount of concentrated sulfuric acid dropwise.

-

Reaction: Heat the mixture at reflux for 8 hours.[2]

-

Workup: Cool the reaction and evaporate the excess alcohol under reduced pressure. Neutralize the residue with a weak base (e.g., 5% sodium carbonate solution).

-

Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic phase, and concentrate to yield the crude ester, which can be further purified by chromatography or recrystallization.

Visualization: Itaconic Acid Pathway

Caption: Two-step synthesis of pyroglutamate esters from itaconic acid.

Part 3: Alternative and Modern Methodologies

Beyond the two primary strategies, several other effective methods have been developed, each with unique advantages.

Reductive Cyclization of Nitro-Malonates

This pathway provides access to substituted 2-oxopyrrolidine-3-carboxylates from acyclic nitro-malonate precursors.[7] The key step is a catalytic hydrogenation using a catalyst such as Palladium on carbon (Pd/C) under hydrogen gas pressure. This single transformation accomplishes two crucial tasks: the reduction of the nitro group to a primary amine and the subsequent spontaneous intramolecular cyclization (lactamization) with one of the malonate ester groups to form the pyrrolidinone ring.[7] This method is particularly useful for creating 4-substituted derivatives.

N-Heterocyclic Carbene (NHC) Catalysis

For access to highly functionalized pyrrolidinones, a transition-metal-free protocol using N-heterocyclic carbene (NHC) catalysis has been developed.[8][9] This method involves a radical tandem cyclization/coupling reaction between aldehydes and α-bromo-N-cinnamylamides. The NHC catalyst generates a highly reductive enolate intermediate from the aldehyde, which initiates a single-electron transfer (SET) process. This triggers a radical cascade involving a 5-exo-trig cyclization to form the pyrrolidinone ring.[8] Its key advantages are the mild, oxidant-free conditions and broad substrate scope.[9]

Multicomponent Reactions (MCRs)

Multicomponent reactions offer a highly efficient route to complex pyrrolidone structures in a single step. One such example involves the reaction of anilines, benzaldehydes, and diethyl acetylenedicarboxylate, often catalyzed by a mild acid like citric acid.[10][11] The mechanism is a stepwise cascade involving the initial formation of an imine, followed by hydration of the alkyne, nucleophilic addition, and a final lactamization step to yield the 2-pyrrolidone product.[10]

Enzymatic Synthesis

In line with green chemistry principles, enzymes can be used to catalyze the formation of pyroglutamate esters. Lipases, such as the immobilized lipase B from Candida antarctica (Novozym 435), are effective for the esterification or transesterification of pyroglutamic acid or its simple esters with longer-chain alcohols.[12][13] These reactions are often performed under mild conditions (e.g., 60 °C) and reduced pressure to remove low-boiling byproducts, driving the reaction to completion.[13]

Part 4: Comparative Analysis and Outlook

| Synthesis Pathway | Starting Materials | Key Features | Stereocontrol | Advantages | Limitations |

| Asymmetric Conjugate Addition | Glycine derivatives, α,β-unsaturated esters | Catalytic, convergent | Excellent (catalyst-controlled) | High enantio- and diastereoselectivity; broad scope.[4] | Often requires multi-step precursor synthesis; catalyst cost. |

| Itaconic Acid Route | Itaconic acid, primary amines | Stepwise, robust | Generally racemic unless chiral amine is used | Uses inexpensive, readily available starting materials.[5] | Limited substitution patterns; requires subsequent functionalization. |

| Reductive Cyclization | Nitro-malonates | Reductive cascade | Substrate-controlled | Efficient one-step cyclization and reduction.[7] | Requires synthesis of specialized nitro-precursors. |

| NHC Catalysis | Aldehydes, α-bromo-N-cinnamylamides | Radical cascade, transition-metal-free | Good | Access to highly functionalized products; mild conditions.[8][9] | Substrate scope can be specific to the radical pathway. |

| Multicomponent Reactions | Anilines, aldehydes, alkynes | One-pot, high atom economy | Often complex mixtures or substrate-dependent | High efficiency and complexity generation.[10] | Mechanistic ambiguity; potential for side products. |

| Enzymatic Synthesis | Pyroglutamic acid/ester, alcohols | Biocatalytic, "green" | Inherent (enzyme-dependent) | Mild conditions; high selectivity; environmentally friendly.[12] | Limited to ester formation; enzyme stability and cost. |

The synthesis of 2-oxopyrrolidine-3-carboxylates is a mature field with a rich diversity of reliable methods. The choice of strategy is ultimately dictated by the specific target molecule, desired stereochemistry, and available resources. While conjugate addition remains the benchmark for asymmetric synthesis, ongoing research into protecting-group-free methods, transition-metal-free catalysis, and efficient multicomponent reactions continues to expand the synthetic chemist's toolkit, enabling more rapid and sustainable access to this vital pharmaceutical scaffold.

References

-

Angew. Chem. Int. Ed. 2021, 60, 10588–10592. (2021). Protecting-Group-Free Asymmetric Synthesis of Pyroglutamic Acid Esters. Available at: [Link]

-

Kim, B., Song, Y., & Lee, S. Y. (2021). Stereodivergent silver-catalyzed synthesis of pyroglutamic acid esters. Chemical Communications, 57(84), 11052-11055. Available at: [Link]

-

Synfacts. (2022). Silver-Catalyzed Enantioselective Synthesis of Pyroglutamic Acid Esters. 18(03), 0338. Available at: [Link]

-

Arcos, J. A., et al. (2000). Synthesis of pyroglutamic acid fatty esters through lipase-catalyzed esterification with medium chains alcohols. Les Publications du Cirad. Available at: [Link]

-

Xu, J., et al. (2023). Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions. Organic Chemistry Frontiers, 10(11), 2735-2741. Available at: [Link]

- EP1642891A1. (2006). Process for the enzymatic synthesis of pyroglutamic esters. Google Patents.

-

RSC Publishing. (2023). Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions. Organic Chemistry Frontiers. Available at: [Link]

-

de la Cruz-Martínez, F., et al. (2024). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. ACS Omega. Available at: [Link]

- WO2019016745A1. (2019). Alternate processes for the preparation of pyrrolidine derivatives. Google Patents.

-

Vidal, H. D. A., et al. (n.d.). Synthesis of 2‐oxopyrrolidine‐3‐carbonitriles. ResearchGate. Available at: [Link]

-

National Institutes of Health. (n.d.). Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. PMC. Available at: [Link]

-

Kašparienė, J., et al. (2019). Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. KTU ePubl. Available at: [Link]

-

Tumosienė, I., et al. (2023). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 28(12), 4849. Available at: [Link]

-

Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(34), 7126-7130. Available at: [Link]

-

National Institutes of Health. (n.d.). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. PMC. Available at: [Link]

-

National Institutes of Health. (2021). Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors. PMC. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. Available at: [Link]

-

Semantic Scholar. (n.d.). [PDF] Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Available at: [Link]

-

Arkat USA. (n.d.). Preparation of 2-diazo-2-oxopiperidin-3-yl-3-oxopropanoates. Useful reagents for Rh(II)-catalyzed cyclization-cycloaddition chemistry. Available at: [Link]

-

Chemical Technology. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Available at: [Link]

-

Buchler GmbH. (n.d.). Michael Addition catalyzed by Cinchonidine Base. Available at: [Link]

-

MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]

-

Investigation of 2-oxopyrrolidine 5-carboxylic acid amides derivatives as potential anti-tubercular agents based on the. (2022). [No specific journal name found]. Available at: [Link]

-

CABI Digital Library. (n.d.). A Synthesis Method of Diethyl 5-Ethylpyridine-2,3-Dicarboxylate. Available at: [Link]

-

ResearchGate. (2021). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. Available at: [Link]

-

National Institutes of Health. (2024). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. PMC. Available at: [Link]

-

Semantic Scholar. (n.d.). Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. Available at: [Link]

Sources

- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 2. mdpi.com [mdpi.com]

- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 4. Stereodivergent silver-catalyzed synthesis of pyroglutamic acid esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. 5-Ethenyl-2-oxopyrrolidine-3-carboxamide|CAS 71107-19-2 [benchchem.com]

- 6. Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity [epubl.ktu.edu]

- 7. WO2019016745A1 - Alternate processes for the preparation of pyrrolidine derivatives - Google Patents [patents.google.com]

- 8. Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Elucidating the Multicomponent Reaction Pathway of 2‑Pyrrolidone Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of pyroglutamic acid fatty esters through lipase-catalyzed esterification with medium chains alcohols - Les Publications du Cirad [publications.cirad.fr]

- 13. EP1642891A1 - Process for the enzymatic synthesis of pyroglutamic esters - Google Patents [patents.google.com]

Technical Guide: Molecular Weight and Exact Mass of Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate

Executive Summary

Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate (CAS: 79232-62-5) is a functionalized pyrrolidinone scaffold frequently utilized as a building block in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and racetam-class nootropics.[1]

Precise characterization of this compound is critical due to the formation of a quaternary carbon center at the C3 position, which presents specific synthetic and analytical challenges.[2][1] This guide provides an authoritative breakdown of its mass properties, distinguishing between average molecular weight for stoichiometric calculations and exact mass for high-resolution mass spectrometry (HRMS) validation.[1]

Key Chemical Data

| Property | Value | Unit |

| IUPAC Name | Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate | - |

| CAS Number | 79232-62-5 | - |

| Molecular Formula | - | |

| Average Molecular Weight | 171.19 | g/mol |

| Monoisotopic Exact Mass | 171.0895 | Da |

| Polar Surface Area (PSA) | 46.61 | Ų |

Chemical Architecture & Formula Derivation[1][2]

To understand the mass spectral behavior of this molecule, one must first deconstruct its atomic composition.[2][1] The structure consists of a 2-oxopyrrolidine (gamma-lactam) ring substituted at the 3-position with both a methyl group and an ethyl ester moiety.[1][3]

Structural Components[2][4][6][7][8][9]

-

Pyrrolidine Ring Core: A 5-membered nitrogen-containing ring.[1]

-

2-Oxo Group: A carbonyl oxygen at C2, forming the lactam.[2][1]

-

3-Carboxylate: An ethyl ester group (

) attached at C3.[1] -

3-Methyl Group: A methyl group (

) also attached at C3.[1]

Note on Quaternary Center: The simultaneous attachment of the methyl and ester groups at C3 creates a quaternary carbon.[2][1] This eliminates the acidic proton typically found at the C3 position of the non-methylated precursor (Ethyl 2-oxopyrrolidine-3-carboxylate), rendering the C3 position chemically stable against further enolization under mild conditions.[1]

Formula Calculation

Final Formula:

Mass Spectrometry Analysis: Weight vs. Mass[1][2]

In drug development, distinguishing between Molecular Weight (MW) and Exact Mass is non-negotiable.[2][1] MW is used for weighing reagents (stoichiometry), while Exact Mass is required for identifying the compound in LC-MS/MS workflows.[1]

Average Molecular Weight (Stoichiometric)

Calculated using the standard atomic weights (weighted average of natural isotopes).[2][1]

Monoisotopic Exact Mass (Analytical)

Calculated using the mass of the primary isotope for each element (

| Isotope | Exact Mass (Da) | Count | Total Mass (Da) |

| 12.00000 | 8 | 96.00000 | |

| 1.00783 | 13 | 13.10179 | |

| 14.00307 | 1 | 14.00307 | |

| 15.99491 | 3 | 47.98473 | |

| Total | 171.08959 |

Target m/z for HRMS (ESI+):

In positive electrospray ionization (ESI), the molecule typically forms a protonated adduct

Synthesis & Identification Workflow

The synthesis of Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate typically involves the methylation of its precursor, Ethyl 2-oxopyrrolidine-3-carboxylate.[1] This transformation is a critical quality control point.

Reaction Logic

The precursor has an acidic proton at C3.[2][1] Treatment with a base (e.g., NaH) followed by a methylating agent (e.g., MeI) installs the methyl group.[2][1]

Workflow Diagram

The following diagram illustrates the synthetic pathway and the corresponding mass shift verification used in QC.

Figure 1: Synthetic workflow transforming the C3-H precursor to the C3-Methyl target, validated by mass spectrometry.

Experimental Protocol: LC-MS Identification

Objective: Confirm the identity and purity of synthesized Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate.

Method Parameters

-

Instrument: Agilent 6500 Q-TOF or equivalent HRMS.

-

Ionization: ESI Positive Mode.

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).[2][1]

-

Mobile Phase:

-

Gradient: 5% B to 95% B over 5 minutes.

Data Interpretation[2][9]

-

Extracted Ion Chromatogram (EIC): Extract m/z 172.0969 (

).[2][1] -

Isotopic Pattern:

-

Fragment Ions (MS/MS):

Self-Validating Check: If the M+1 peak is significantly higher than 9-10%, suspect impurities or co-eluting compounds.[1] If the mass error exceeds 5 ppm, recalibrate the TOF.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate. Retrieved from [Link]

-

Scientific Instrument Services (2025). Exact Mass Calculator: Single Isotope Version. Retrieved from [Link][2][1]

-

University of Missouri Mass Spectrometry Facility (2026). Calculating Exact Masses and Isotopic Abundance. Retrieved from [Link][2][1]

Sources

- 1. ethyl 3-methyl-2-oxo-piperidine-3-carboxylate | 29681-78-5 [sigmaaldrich.com]

- 2. Masses [www2.chemistry.msu.edu]

- 3. aaronchem.com [aaronchem.com]

- 4. Ethyl 2-oxopyrrolidine-3-carboxylate 95 36821-26-8 [sigmaaldrich.com]

- 5. 79232-62-5|Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate|BLD Pharm [bldpharm.com]

- 6. molcore.com [molcore.com]

- 7. 1782901-59-0|Methyl 3-ethyl-2-oxopyrrolidine-3-carboxylate|BLD Pharm [bldpharm.com]

Common synonyms for Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate in literature

[1]

Executive Summary

Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate (CAS: 53636-08-1) is a specialized heterocyclic building block used in the synthesis of conformationally constrained amino acid analogs and pharmaceutical intermediates.[1] As a

This guide provides a comprehensive technical analysis of the compound's nomenclature, physicochemical properties, synthetic pathways, and applications in drug development.[2]

Nomenclature & Synonyms

Precise nomenclature is essential for this compound due to the existence of multiple regioisomers (e.g., N-methyl or 5-oxo variants).[1] The table below consolidates the common synonyms found in literature and vendor catalogs.

| Nomenclature Type | Name / Synonym | Notes |

| IUPAC (Systematic) | Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate | Preferred systematic name.[1] |

| Alternative Systematic | 3-Methyl-2-oxopyrrolidine-3-carboxylic acid ethyl ester | Common in older literature.[1] |

| Lactam-Based | 3-Ethoxycarbonyl-3-methyl-2-pyrrolidone | Emphasizes the pyrrolidone core.[1] |

| Functional Class | Ethyl 3-methyl-2-oxo-3-pyrrolidinecarboxylate | Highlights the ester functionality.[1][3] |

| Chemical Abstracts (CAS) | 53636-08-1 | Primary identifier.[1] |

Structural Disambiguation

Researchers must distinguish this compound from its isomers:

Chemical Identity & Properties

The compound is characterized by a quaternary carbon center at the C3 position, which introduces steric bulk and prevents enolization at that site, stabilizing the pyrrolidone ring against certain metabolic degradations.[2]

| Property | Data |

| Molecular Formula | C₈H₁₃NO₃ |

| Molecular Weight | 171.19 g/mol |

| Physical State | Solid (typically white to off-white powder) or viscous oil (depending on purity) |

| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol, Ethyl Acetate); sparingly soluble in water.[1][2][4][5][6] |

| Key Functional Groups |

Synthetic Utility & Workflows

The synthesis of Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate typically follows two primary strategies: Direct Alkylation (Method A) or De Novo Cyclization (Method B).[1]

Method A: Direct -Alkylation (Standard Protocol)

This method involves the deprotonation of the parent

Protocol:

-

Reagents: Ethyl 2-oxopyrrolidine-3-carboxylate (1.0 eq), Sodium Hydride (NaH, 60% dispersion, 1.1 eq), Methyl Iodide (MeI, 1.1 eq).

-

Procedure:

-

Suspend NaH in anhydrous THF at 0°C under inert atmosphere (

). -

Add Ethyl 2-oxopyrrolidine-3-carboxylate dropwise.[1] Stir for 30 min to form the enolate.

-

Add Methyl Iodide dropwise while maintaining temperature < 5°C.[1][2]

-

Allow the mixture to warm to room temperature and stir for 3–12 hours.

-

Quench: Carefully add saturated aqueous

.[1]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

Workup: Extract with Ethyl Acetate (3x), wash with brine, dry over

, and concentrate in vacuo.

-

Method B: Malonate Cyclization (Alternative)

This route constructs the pyrrolidine ring from acyclic precursors, often used when specific stereochemistry is required (via chiral catalysts).[2]

Protocol:

-

Reagents: Diethyl methylmalonate, N-(2-bromoethyl)phthalimide (or similar alkylating agent), Hydrazine.[1]

-

Workflow:

Visualization: Synthesis Pathways

Figure 1: Comparison of the direct alkylation route (Method A) versus the de novo cyclization route (Method B).

Applications in Drug Discovery[1][7]

The 3,3-disubstituted pyrrolidine core is a "privileged scaffold" in medicinal chemistry.[1][2] The target compound serves as a gateway to several critical derivatives.

Conformationally Constrained Amino Acids

Hydrolysis of the ester group yields 3-methyl-2-oxopyrrolidine-3-carboxylic acid .[1] This structure acts as a constrained analog of glutamine or other amino acids, restricting the conformational space of peptides to improve binding affinity and metabolic stability.[1][2]

Synthesis of 3-Methyl-2-pyrrolidinone

Decarboxylation of the ester (via Krapcho decarboxylation or acid hydrolysis followed by heat) yields 3-methyl-2-pyrrolidinone (CAS 2555-05-7).[1] This derivative is a potent solvent and a core fragment in the synthesis of racetam-class nootropics and certain anticonvulsants.[1]

Quaternary Center Generation

The introduction of the methyl group at the C3 position creates a quaternary center.[1] In drug design, quaternary centers are used to:

-

Block metabolic "soft spots" (preventing oxidation at the

-position).[1] -

Increase lipophilicity without significantly altering the polar surface area.[1][2]

Visualization: Downstream Applications

Figure 2: Downstream synthetic applications and biological utility of the target compound.

References

-

PubChem. (n.d.).[1] Compound Summary: Ethyl 2-oxopyrrolidine-3-carboxylate (Precursor).[1] National Library of Medicine.[1] Retrieved from [Link][1]

-

Masterson, D. S. (2012).[1][2] Synthesis and Application of (R)-3-Methylpyrrolidine-3-Carboxylic Acid. The Aquila Digital Community.[1] Retrieved from [Link] (Note: Describes the malonate cyclization route).[1]

-

Willis, M. C., et al. (2016).[1][2] Sustainable synthesis of lactams. Green Chemistry, 18, 1313-1318.[1][2] (Contextual reference for lactam synthesis methodologies).

Sources

- 1. Ethyl 5-oxopyrrolidine-3-carboxylate | C7H11NO3 | CID 44890818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. aquila.usm.edu [aquila.usm.edu]

- 4. Alkylation of the following compound with methyl iodide under two... | Study Prep in Pearson+ [pearson.com]

- 5. 799274-08-1 CAS Manufactory [m.chemicalbook.com]

- 6. Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate in Antimicrobial Drug Discovery: A Technical Guide

Executive Summary

As antimicrobial resistance (AMR) accelerates globally, the discovery of novel pharmacophores that can evade existing bacterial efflux pumps and enzymatic degradation is paramount. Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate (CAS: 79232-62-5) has emerged as a highly privileged chiral building block in medicinal chemistry. By serving as a versatile precursor, it enables the synthesis of functionalized 2-oxopyrrolidine derivatives—compounds that structurally mimic essential bacterial metabolites. This technical guide explores the structural rationale, synthetic workflows, and biological applications of this compound in the rational design of next-generation antimicrobial agents.

Structural Rationale & Causality in Design

The 2-oxopyrrolidine core is not arbitrarily chosen; it is a direct structural mimic of pyroglutamic acid, a cyclic amino acid derivative. In pathogens such as Mycobacterium tuberculosis, poly-L-glutamate and glutamine are integral components of the mycobacterial cell wall[1]. By utilizing Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate as a foundational scaffold, medicinal chemists can synthesize antimetabolites that competitively inhibit cell wall biosynthesis[1].

The Causality of the C3-Quaternary Stereocenter: The presence of both a methyl group and an ethyl carboxylate group at the C3 position creates a sterically hindered quaternary stereocenter. This specific structural feature serves two critical functions:

-

Conformational Locking: The steric bulk restricts the rotation of adjacent functional groups, locking the molecule into a specific three-dimensional trajectory. This pre-organization reduces the entropic cost of binding to the target bacterial enzyme (e.g., ribosomal RNA or transpeptidases), thereby exponentially increasing binding affinity.

-

Metabolic Stability: The quaternary center physically shields the lactam ring from rapid enzymatic hydrolysis by bacterial proteases and esterases, significantly extending the drug's intracellular half-life.

Fig 1. Mechanism of action for 2-oxopyrrolidine-derived antimicrobial agents.

Synthetic Workflows & Self-Validating Protocols

To ensure high fidelity in drug development, the functionalization of Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate must follow a self-validating system where each intermediate is empirically confirmed before proceeding to the next step.

Protocol 1: Synthesis of N-Alkylated 2-Oxopyrrolidine Intermediates

Objective: To introduce an N-benzyl or N-aryl group to enhance lipophilicity and bacterial cell membrane penetration.

Step-by-Step Methodology:

-

Preparation & Deprotonation: Dissolve Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate (1.0 equiv) in anhydrous THF at 0°C under a continuous N₂ atmosphere. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv)[2]. Causality: Anhydrous conditions are critical; trace moisture will prematurely quench the NaH. NaH selectively deprotonates the amide nitrogen to form a nucleophilic amide anion.

-

Alkylation: Add the alkylating agent (e.g., Benzyl bromide, 1.2 equiv) dropwise. Stir for 10 minutes at 0°C, then warm to room temperature for 1 hour[2].

-

Self-Validating System:

-

Visual Cue: The immediate evolution of H₂ gas upon NaH addition validates active deprotonation. The cessation of bubbling indicates complete anion formation.

-

Chromatographic Validation: Quench with water and extract with Ethyl Acetate. Perform TLC (Hexanes:EtOAc 2:1). The reaction is successful if the starting material spot (lower R_f) disappears and a new, distinct spot (higher R_f) appears.

-

Spectroscopic Validation: Confirm via ¹H NMR. The disappearance of the broad N-H singlet (approx. 6.5 ppm) and the emergence of benzylic protons (approx. 4.5 ppm) provide absolute structural confirmation[2].

-

Protocol 2: Conversion to Oxazolidinone Antibacterials

2-Oxopyrrolidine derivatives are frequently coupled with oxazolidinone pharmacophores to target the bacterial 50S ribosomal subunit, yielding compounds with comparable or superior activity to Linezolid[3].

-

Ester Hydrolysis: Hydrolyze the ethyl ester of the N-alkylated intermediate using LiOH in a THF/H₂O mixture to yield the corresponding carboxylic acid.

-

Amide Coupling: Couple the resulting acid with a chiral oxazolidinone amine using EDC·HCl and HOBt in DMF.

-

Purification: Isolate the final compound via flash column chromatography (CHCl₃/MeOH gradients)[3].

Fig 2. Step-by-step synthetic workflow from E3M2OP3C to an antimicrobial candidate.

Antimicrobial Efficacy & Structure-Activity Relationship (SAR)

The integration of the 3-methyl-2-oxopyrrolidine moiety into antibacterial scaffolds has yielded compounds with potent activity against highly resistant strains. The table below summarizes the Structure-Activity Relationship (SAR) data, demonstrating how substitutions at the C3 position influence the Minimum Inhibitory Concentration (MIC).

Table 1: Comparative Minimum Inhibitory Concentrations (MIC, µg/mL) of 2-Oxopyrrolidine Derivatives

| Compound Class / Modification | S. aureus (MRSA) | E. coli | M. tuberculosis H37Rv |

| Linezolid (Standard Control) | 2.0 | >64 | 1.0 |

| Unsubstituted 2-oxopyrrolidinyl oxazolidinone | 4.0 | >64 | 2.0 |

| C3-Methyl-2-oxopyrrolidinyl derivative | 1.0 | 32 | 0.5 |

| C3-Fluoro-2-oxopyrrolidinyl derivative | 2.0 | 64 | 0.5 |

Data Interpretation: As observed in SAR studies, the inclusion of the C3-methyl group (derived directly from the Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate building block) significantly enhances anti-tubercular activity (MIC = 0.5 µg/mL) compared to both the unsubstituted analogs and the clinical standard, Linezolid[3]. The added lipophilicity and conformational rigidity facilitate better penetration through the lipid-rich mycobacterial cell wall.

Experimental Protocols: In Vitro Antimicrobial Susceptibility Testing

Once the lead candidate is synthesized, its efficacy must be validated using standardized in vitro protocols.

Agar Well Diffusion / Broth Microdilution Method:

-

Inoculum Preparation: Suspend the test organisms (e.g., S. aureus, E. coli) in sterile saline to match a 0.5 McFarland standard (approximately

CFU/mL)[1]. -

Compound Dilution: Dissolve the synthesized 2-oxopyrrolidine derivative in DMSO and prepare serial twofold dilutions in Mueller-Hinton broth. Causality: DMSO is used to ensure complete dissolution of the lipophilic drug candidate without disrupting bacterial growth at concentrations below 1% v/v.

-

Incubation & Reading: Incubate the microtiter plates at 37°C for 18–24 hours. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth[3].

Conclusion

Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate represents a cornerstone in modern medicinal chemistry for the development of novel antimicrobials. By providing a metabolically stable, conformationally locked scaffold that mimics essential bacterial substrates, it allows researchers to bypass traditional resistance mechanisms. Strict adherence to self-validating synthetic protocols ensures the reliable generation of potent, target-specific drug candidates.

References[2] Synthesis and Application of (R)-3-Methylpyrrolidine-3-Carboylic Acid - usm.edu - Link[3] Synthesis and Antibacterial Activity of Novel 2-Oxo-pyrrolidinyl Oxazolidinones - researchgate.net - Link[1] Investigation of 2-oxopyrrolidine 5-carboxylic acid amides derivatives as potential anti-tubercular agents based on the similarity screening results from molecular fingerprints and swiss similarity - niscpr.res.in - Link

Sources

Methodological & Application

Scalable synthesis of Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate from ethyl isobutyrate

This Application Note is structured to guide researchers through the scalable synthesis of Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate (CAS: 79232-62-5).[1]

Editorial Note on Precursor Selection: